molecular formula C8H10ClNO3 B6190545 4-methoxy-6-methylpyridine-2-carboxylic acid hydrochloride CAS No. 2648948-33-6

4-methoxy-6-methylpyridine-2-carboxylic acid hydrochloride

Cat. No.: B6190545
CAS No.: 2648948-33-6
M. Wt: 203.6
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Description

4-Methoxy-6-methylpyridine-2-carboxylic acid hydrochloride is a chemical compound with a pyridine ring structure. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is often used as an intermediate in the synthesis of more complex molecules due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-6-methylpyridine-2-carboxylic acid hydrochloride typically involves the reaction of 4-methoxy-6-methylpyridine-2-carboxylic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve heating the mixture to facilitate the reaction and then cooling it to precipitate the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-6-methylpyridine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

4-Methoxy-6-methylpyridine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 4-methoxy-6-methylpyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .

Comparison with Similar Compounds

    2-Methylpyridine-4-carboxylic acid: Similar in structure but lacks the methoxy group.

    6-Methoxy-2-pyridinecarboxaldehyde: Similar in structure but has an aldehyde group instead of a carboxylic acid group.

Uniqueness: 4-Methoxy-6-methylpyridine-2-carboxylic acid hydrochloride is unique due to the presence of both the methoxy and carboxylic acid groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications .

Properties

CAS No.

2648948-33-6

Molecular Formula

C8H10ClNO3

Molecular Weight

203.6

Purity

95

Origin of Product

United States

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